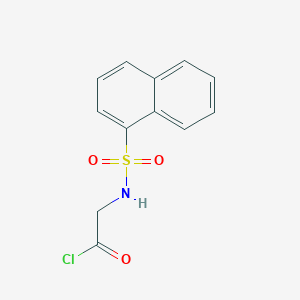
N-(Naphthalene-1-sulfonyl)glycyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Naphthalene-1-sulfonyl)glycyl chloride is an organic compound that features a naphthalene ring substituted with a sulfonyl chloride group and a glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalene-1-sulfonyl)glycyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with glycine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Naphthalene-1-sulfonyl chloride: is reacted with in the presence of a base such as .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Naphthalene-1-sulfonyl)glycyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Stille or Suzuki coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include N-(naphthalene-1-sulfonyl)glycyl derivatives with various substituents.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
N-(Naphthalene-1-sulfonyl)glycyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-(Naphthalene-1-sulfonyl)glycyl chloride involves its ability to react with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various substrates, making it useful in synthetic and medicinal chemistry. The naphthalene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of N-(Naphthalene-1-sulfonyl)glycyl chloride.
Naphthalene-2-sulfonyl chloride: A similar compound with the sulfonyl chloride group at a different position on the naphthalene ring.
Dansyl chloride: A related compound used as a fluorescent labeling reagent.
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the glycine moiety, which imparts specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
92740-49-3 |
|---|---|
Molekularformel |
C12H10ClNO3S |
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylsulfonylamino)acetyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c13-12(15)8-14-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8H2 |
InChI-Schlüssel |
AOPVCKZSHQUHHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
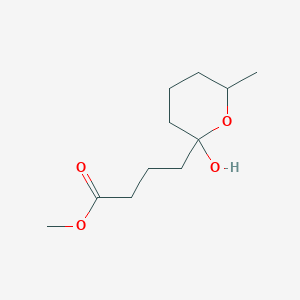
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)
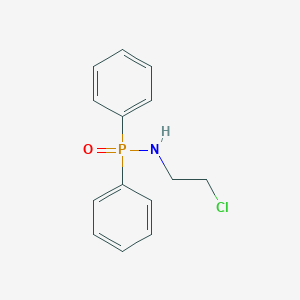
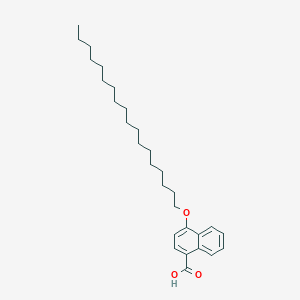
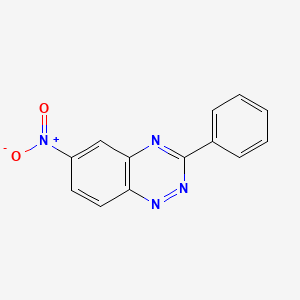
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

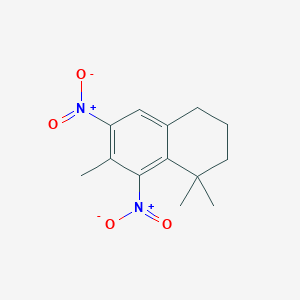
![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
